L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Overview
Description
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, also known as Fmoc-L-alanine, is a compound used in peptide synthesis . It is a protected amino acid, meaning it has protective groups that prevent it from reacting with other compounds until the protective group is removed . The compound has a molecular weight of 440.5 .
Synthesis Analysis
The synthesis of Fmoc amino acid azides, which includes Fmoc-L-alanine, starts from the corresponding protected amino acid and sodium azide (NaN3). This process can be done by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis
The molecular formula of Fmoc-L-alanine is C24H28N2O6 . The InChI code is 1S/C24H28N2O6/c1-24(2,3)32-22(28)25-13-20(21(27)30-4)26-23(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,28)(H,26,29)/t20-/m0/s1 .Chemical Reactions Analysis
Fmoc-L-alanine is used in peptide synthesis, where it acts as a coupling agent . The Fmoc group is removed during the synthesis process, allowing the alanine to react with other amino acids to form a peptide bond.Physical and Chemical Properties Analysis
Fmoc-L-alanine is a solid at 20 degrees Celsius . It is soluble in methanol .Mechanism of Action
Properties
IUPAC Name |
(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVCGIEHSZCNU-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473883 | |
Record name | 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158860-18-5 | |
Record name | 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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